

## Application Notes and Protocols for (aS)-PH-797804 in Animal Models

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Compound of Interest		
Compound Name:	(aS)-PH-797804	
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### Introduction

(aS)-PH-797804 is a potent and selective ATP-competitive inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the  $\alpha$  and  $\beta$  isoforms with IC50 values of 26 nM and 102 nM, respectively. It is the more potent atropisomer of the racemic compound PH-797804.[1] This compound has demonstrated significant anti-inflammatory properties in various preclinical models, making it a valuable tool for studying the role of the p38 MAPK signaling pathway in inflammatory diseases such as rheumatoid arthritis. These application notes provide a summary of recommended dosages, detailed experimental protocols for relevant animal models, and an overview of the targeted signaling pathway.

## Data Presentation: In Vivo Efficacy of (aS)-PH-797804

The following tables summarize the reported in vivo efficacy of **(aS)-PH-797804** in various animal models of inflammation and arthritis. Oral administration of **(aS)-PH-797804** has been shown to be effective in these models.[2][3]

Table 1: Efficacy in Acute Inflammation Models



Animal Model	Species	Administrat ion Route	Dosage	Effect	Reference
Lipopolysacc haride (LPS)- induced endotoxemia	Rat	Oral	0.001 - 1 mg/kg	Dose-dependent inhibition of TNF- $\alpha$ production	[2]
Lipopolysacc haride (LPS)- induced endotoxemia	Rat	Oral	ED50: 0.07 mg/kg	Inhibition of acute inflammatory responses	[2][3]
Lipopolysacc haride (LPS)- induced endotoxemia	Cynomolgus Monkey	Oral	ED50: 0.095 mg/kg	Inhibition of acute inflammatory responses	[2][3]

Table 2: Efficacy in Chronic Arthritis Models



Animal Model	Species	Administr ation Route	Treatmen t Duration	Dosage (Recomm ended Range)	Effect	Referenc e
Streptococ cal Cell Wall (SCW)- Induced Arthritis	Rat	Oral	10 days	0.1 - 1 mg/kg/day	Significant reduction in joint inflammation and bone loss	[2][3]
Collagen- Induced Arthritis (CIA)	Mouse	Oral	10 days	0.1 - 1 mg/kg/day	Significant reduction in joint inflammatio n and bone loss	[2][3]

\*Note: The precise daily dosage for the 10-day studies in the arthritis models is not explicitly stated in the reviewed literature. The recommended dosage range is an estimation based on the provided ED50 values in acute models and the general dosage range for in vivo efficacy. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental conditions.

# Experimental Protocols Formulation of (aS)-PH-797804 for Oral Administration

For oral gavage in rodents, **(aS)-PH-797804** can be formulated as a suspension. A common vehicle is 0.5% methylcellulose in water. Alternatively, a solution can be prepared using the following formulation:

- 10% DMSO
- 40% PEG300
- 5% Tween-80



45% Saline

Another simpler formulation for oral administration is:

- 10% DMSO
- 90% Corn Oil

Preparation: First, dissolve **(aS)-PH-797804** in DMSO. Then, add the other components of the vehicle sequentially while vortexing to ensure a homogenous solution or a fine suspension. The formulation should be prepared fresh daily.

### Protocol 1: Collagen-Induced Arthritis (CIA) in Mice

This protocol describes the induction of arthritis in DBA/1 mice, a commonly used strain for this model.

#### Materials:

- Male DBA/1 mice (8-10 weeks old)
- Bovine or chicken type II collagen (CII)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- (aS)-PH-797804
- Vehicle for oral administration

#### Procedure:

Preparation of Collagen Emulsion: Dissolve CII in 0.1 M acetic acid at 4°C overnight to a
final concentration of 2 mg/mL. Prepare an emulsion by mixing an equal volume of the CII
solution with CFA until a stable emulsion is formed (a drop of the emulsion does not disperse
in water).



- Primary Immunization (Day 0): Anesthetize the mice. Inject 100 μL of the CII/CFA emulsion intradermally at the base of the tail. This delivers 100 μg of CII per mouse.
- Booster Immunization (Day 21): Prepare a CII emulsion with IFA as described in step 1.
   Inject 100 μL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
- Monitoring of Arthritis: Begin monitoring the mice for signs of arthritis around day 24. Score
  the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling
  and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema
  involving the entire paw, 4 = maximal swelling and ankylosis). The maximum score per
  mouse is 16.
- Treatment with **(aS)-PH-797804**: Once clinical signs of arthritis are evident (e.g., from day 25), begin daily oral administration of **(aS)-PH-797804** or vehicle. A recommended starting dose is in the range of 0.1 1 mg/kg/day. Continue treatment for the desired period (e.g., 10 days).
- Assessment of Efficacy: Continue to monitor arthritis scores daily. At the end of the study, paws can be collected for histological analysis of inflammation, cartilage damage, and bone erosion.

## Protocol 2: Streptococcal Cell Wall (SCW)-Induced Arthritis in Rats

This protocol describes the induction of a biphasic arthritis in Lewis rats.

#### Materials:

- Female Lewis rats (6-8 weeks old)
- Streptococcal cell wall fragments (e.g., from Group A streptococci)
- · Sterile saline
- (aS)-PH-797804
- Vehicle for oral administration

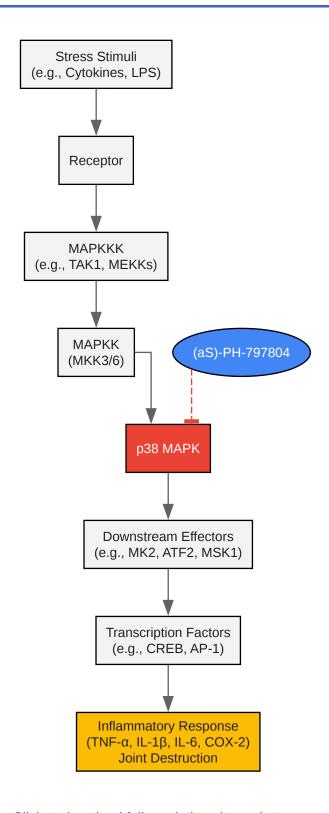


#### Procedure:

- Induction of Arthritis (Day 0): Resuspend the SCW fragments in sterile saline. Inject a single intraperitoneal (i.p.) dose of SCW (typically 30 μg of rhamnose/g body weight).
- Phases of Arthritis: The rats will develop an acute inflammatory response in the peripheral joints within 24-48 hours, which then subsides. A chronic, erosive polyarthritis develops around day 15 and persists for several weeks.
- Treatment with (aS)-PH-797804: For therapeutic intervention, begin daily oral administration of (aS)-PH-797804 or vehicle during the chronic phase of the disease (e.g., starting from day 15). A recommended starting dose is in the range of 0.1 1 mg/kg/day. Continue treatment for the desired period (e.g., 10 days).
- Assessment of Efficacy: Monitor the severity of arthritis by measuring ankle diameter and/or
  using a clinical scoring system similar to the one described for CIA. At the end of the study,
  joints can be collected for histological analysis.

# Signaling Pathway and Experimental Workflow Diagrams

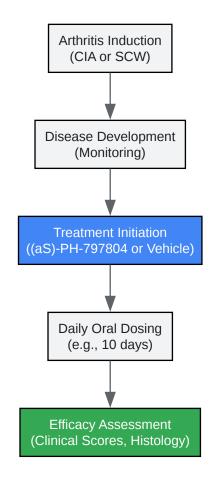




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Caption: p38 MAPK Signaling Pathway in Inflammation.





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